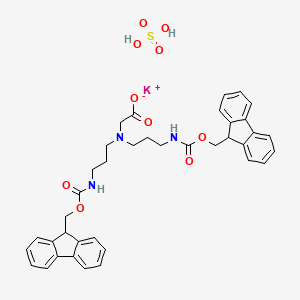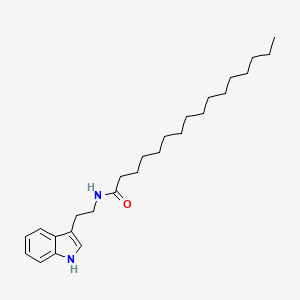
N-Palmitoyltryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Palmitoyltryptamine is a naturally occurring compound belonging to the class of organic compounds known as 3-alkylindoles. It is a tryptamine derivative where the indole moiety carries a palmitoyl chain at the 3-position. This compound has been detected in various natural sources, including fruits and alcoholic beverages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyltryptamine typically involves the reaction of tryptamine with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Palmitoyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as this compound alcohols.
Substitution: Substituted tryptamine derivatives.
Applications De Recherche Scientifique
N-Palmitoyltryptamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Palmitoyltryptamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and influencing various physiological processes. The compound also interacts with lipid bilayers, affecting membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Stearoyltryptamine
- N-Arachidoyltryptamine
- N-Behenoyltryptamine
- N-Tricosanoyltryptamine
- N-Pentacosanoyltryptamine
- N-Cerotoyltryptamine
Uniqueness
N-Palmitoyltryptamine is unique due to its specific palmitoyl chain, which influences its solubility, membrane interaction, and receptor binding affinity. Compared to other similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Propriétés
Numéro CAS |
21469-15-8 |
|---|---|
Formule moléculaire |
C26H42N2O |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]hexadecanamide |
InChI |
InChI=1S/C26H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-26(29)27-21-20-23-22-28-25-18-16-15-17-24(23)25/h15-18,22,28H,2-14,19-21H2,1H3,(H,27,29) |
Clé InChI |
YZWBXGMMZOEBAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



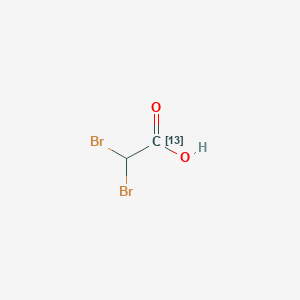
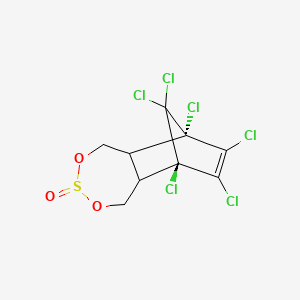
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
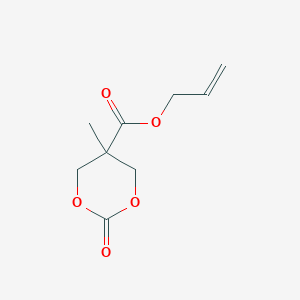
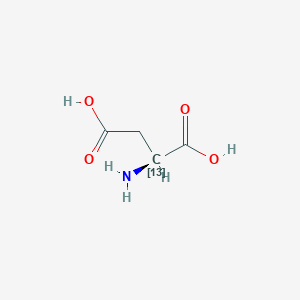

![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)




